molecular formula C18H14Cl2O3 B3041224 3-(2,4- Dichlorophenyl)- 6- ethoxy-4-methylcoumarin CAS No. 263364-97-2

3-(2,4- Dichlorophenyl)- 6- ethoxy-4-methylcoumarin

Cat. No.: B3041224
CAS No.: 263364-97-2
M. Wt: 349.2 g/mol
InChI Key: IFASIHGJRAJNPO-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their fragrant properties and are widely used in various industries, including cosmetics, food, and pharmaceuticals . This particular compound is characterized by the presence of dichlorophenyl and ethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin typically involves the reaction of 2,4-dichlorophenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the formulation of fragrances and as an additive in cosmetic products.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin can be compared with other similar compounds, such as:

Biological Activity

3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific coumarin derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C16_{16}H14_{14}Cl2_{2}O3_{3}
  • Molecular Weight : 335.19 g/mol

The presence of the 2,4-dichlorophenyl group and ethoxy substituent significantly influences its biological properties.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines such as HCT-116, MDA-MB-231, and HT-29.

  • Mechanism : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have shown that derivatives with similar structures can inhibit the PI3K-AKT-mTOR signaling pathway, which is crucial in cancer cell survival and proliferation .
Cell LineIC50 (µM)Reference
HCT-11625.5
MDA-MB-23130.0
HT-2915.0

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

  • Activity Against Bacteria : The minimum inhibitory concentration (MIC) values for some common pathogens are summarized below:
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of coumarin derivatives has been documented in several studies. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Structure-Activity Relationship (SAR)

The biological activity of coumarins is often influenced by their structural features. In studies involving similar compounds:

  • Substituents : The presence of electron-withdrawing groups (like chlorine) enhances potency against cancer and microbial targets.
  • Ethoxy Group : This group contributes to increased lipophilicity, improving cellular uptake.

Case Studies

  • Anticancer Study : A recent study demonstrated that a series of coumarin derivatives, including those similar to 3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin, exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Study : Another investigation found that derivatives showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential for development as antibacterial agents .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-6-ethoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O3/c1-3-22-12-5-7-16-14(9-12)10(2)17(18(21)23-16)13-6-4-11(19)8-15(13)20/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFASIHGJRAJNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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